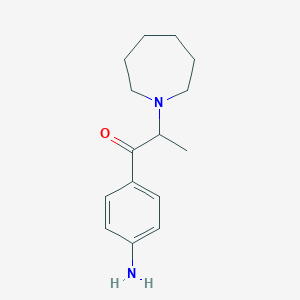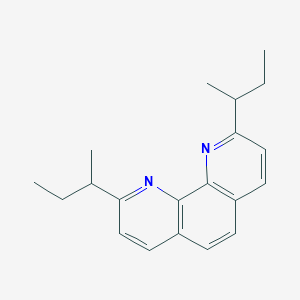
(+)-Metconazole
概要
説明
(+)-Metconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its broad-spectrum activity and effectiveness in controlling various fungal pathogens. The compound is characterized by its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting the growth and reproduction of fungi.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Metconazole typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with ®-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and efficacy of the compound.
化学反応の分析
Types of Reactions: (+)-Metconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the triazole ring, affecting its fungicidal activity.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different levels of fungicidal activity and environmental persistence.
科学的研究の応用
Chemistry: In chemistry, (+)-Metconazole is studied for its unique triazole structure and its ability to undergo various chemical transformations. Researchers explore its potential as a building block for synthesizing new compounds with enhanced properties.
Biology: In biology, the compound is used to study the mechanisms of fungal resistance and the development of new fungicides. It serves as a model compound for understanding the interactions between triazole fungicides and fungal pathogens.
Medicine: Although primarily used in agriculture, this compound’s antifungal properties are of interest in medical research
Industry: In the agricultural industry, this compound is widely used to protect crops such as cereals, fruits, and vegetables from fungal diseases. Its effectiveness and broad-spectrum activity make it a valuable tool for farmers.
作用機序
(+)-Metconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the triazole ring, which interacts with the heme group of the enzyme, blocking its activity.
類似化合物との比較
Tebuconazole: Another triazole fungicide with a similar mechanism of action but different chemical structure.
Propiconazole: A triazole fungicide used for similar applications but with variations in its efficacy and spectrum of activity.
Flutriafol: A triazole fungicide with a broader spectrum of activity and different environmental persistence.
Uniqueness: (+)-Metconazole is unique due to its specific chemical structure, which provides a balance between efficacy and environmental safety. Its ability to control a wide range of fungal pathogens with minimal impact on non-target organisms makes it a preferred choice in agricultural practices.
特性
CAS番号 |
115850-27-6 |
|---|---|
分子式 |
C17H22ClN3O |
分子量 |
319.8 g/mol |
IUPAC名 |
(1S,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17+/m1/s1 |
InChIキー |
XWPZUHJBOLQNMN-PBHICJAKSA-N |
SMILES |
CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
異性体SMILES |
CC1(CC[C@@H]([C@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
正規SMILES |
CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
同義語 |
(1S,5R)-5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol cis-metconazole metconazole |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

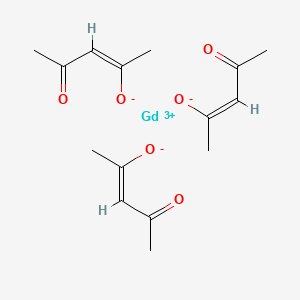


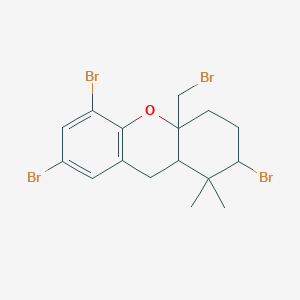

![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)

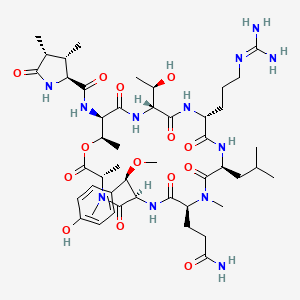
![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)

![[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1254915.png)
